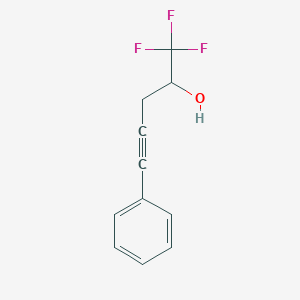
1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol is a useful research compound. Its molecular formula is C11H9F3O and its molecular weight is 214.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Catalytic Reactions
1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol has been utilized as a substrate in enantioselective propargylic substitution reactions. These reactions are significant for synthesizing chiral compounds, which are crucial in pharmaceuticals. The compound acts as a propargylic alcohol that can undergo transformations under photoredox conditions, facilitating the formation of various alkylated products with high enantioselectivity. For instance, when combined with 4-benzyl-1,4-dihydropyridine derivatives, it yields products with notable yields and enantiomeric excesses .
Table 1: Summary of Reaction Conditions and Yields
| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Propargylic Substitution | Diruthenium complex + Iridium catalyst | 42 | 29 |
| Enhanced Yield | Addition of BF3·Et2O | 73 | 48 |
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that fluorinated compounds like this compound exhibit enhanced biological activities compared to their non-fluorinated counterparts. In studies focusing on antimicrobial properties, derivatives of this compound have shown significant inhibitory effects against various strains of bacteria and fungi. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and overall bioactivity of these compounds .
Case Study: Antimicrobial Screening
In a specific study, synthesized derivatives containing the trifluoromethyl group were screened against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds derived from this compound demonstrated MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating potential as future antituberculosis agents .
Material Science
Liquid Crystalline Displays
The compound's unique properties make it a candidate for applications in advanced materials such as liquid crystalline displays (LCDs). The trifluoromethyl group contributes to lower surface tension and enhanced thermal stability, making it suitable for use in electronic devices .
Propiedades
Fórmula molecular |
C11H9F3O |
|---|---|
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-5-phenylpent-4-yn-2-ol |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)10(15)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10,15H,8H2 |
Clave InChI |
NIDBHZDDDOZMIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CCC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















